![molecular formula C16H10N4O2S B2695769 N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide CAS No. 1798490-54-6](/img/structure/B2695769.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide” is a complex organic compound. It contains a benzothiadiazole group, which is a type of heterocyclic compound. These types of compounds are often used in the production of various materials for organic electronics .
Synthesis Analysis
The synthesis of similar compounds typically involves various organic reactions, including cross-coupling reactions . For instance, donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as high-resolution mass spectrometry, NMR, IR, and UV spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the benzothiadiazole group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For instance, its optical and electrochemical properties could be studied using UV/vis spectroscopy .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide, also known as N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide:
Optoelectronic Devices
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide: is widely used in optoelectronic devices due to its excellent photophysical properties. It serves as a key component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound’s ability to emit light efficiently and its high electron affinity make it ideal for these applications .
Fluorescent Probes
This compound is utilized as a fluorescent probe in biochemical assays. Its strong fluorescence and stability under various conditions make it suitable for detecting and quantifying biological molecules. Researchers use it to study cellular processes and molecular interactions, providing valuable insights into biological systems .
Photodynamic Therapy
In the field of medical research, N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide is explored for photodynamic therapy (PDT). PDT involves using light-activated compounds to produce reactive oxygen species that can kill cancer cells. This compound’s photochemical properties make it a promising candidate for developing new PDT agents .
Chemical Sensors
The compound is also employed in the development of chemical sensors. Its sensitivity to changes in the environment, such as pH or the presence of specific ions, allows it to be used in sensors that detect various chemical substances. These sensors have applications in environmental monitoring, industrial processes, and healthcare .
Organic Semiconductors
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide: is used in organic semiconductors due to its excellent charge transport properties. It is incorporated into organic field-effect transistors (OFETs) and other electronic devices, contributing to the development of flexible and lightweight electronic components .
Molecular Imaging
In molecular imaging, this compound is used as a contrast agent. Its ability to fluoresce under specific conditions allows researchers to visualize and track biological processes in real-time. This application is particularly valuable in medical diagnostics and research, enabling non-invasive imaging of tissues and organs .
Antimicrobial Agents
Research has shown that derivatives of this compound exhibit antimicrobial properties. They are being investigated for their potential to combat bacterial and fungal infections. The compound’s ability to disrupt microbial cell membranes and inhibit enzyme activity makes it a promising candidate for developing new antimicrobial agents .
Catalysis
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide: is also explored in catalysis research. Its unique structure allows it to act as a catalyst in various chemical reactions, including polymerization and oxidation processes. This application is significant in industrial chemistry, where efficient and selective catalysts are essential .
Wirkmechanismus
Benzothiadiazole derivatives
Benzothiadiazole derivatives are often used as building blocks of optical materials . They generally act as an acceptor in polymer molecules . The photophysical behavior of such derivatives can be tuned by functionalization of benzothiadiazole or coordination to suitable metal ions .
Diphenylamine derivatives
Diphenylamine derivatives exhibit good electron-donating ability . They are used in the development of organic electronics .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-15(18-11-7-4-8-12-14(11)20-23-19-12)16-17-9-13(22-16)10-5-2-1-3-6-10/h1-9H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRGJVVTXXSSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

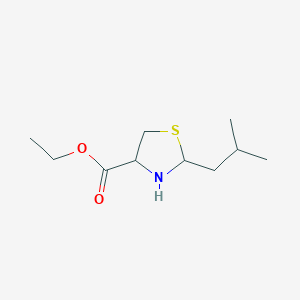
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2695689.png)
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2695690.png)

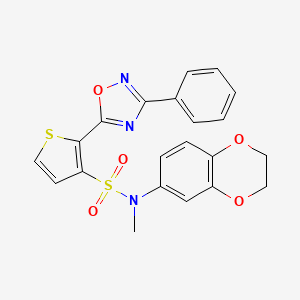
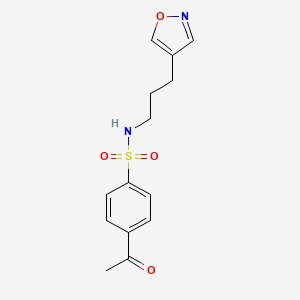
![8-(3-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695695.png)
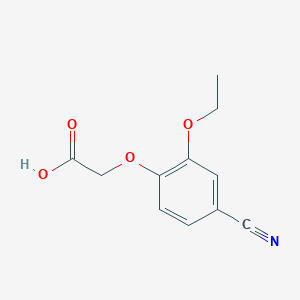
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2695697.png)

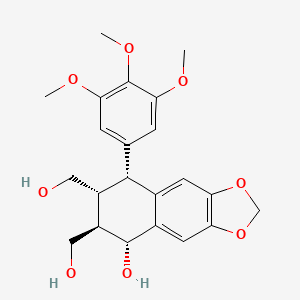


![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2695707.png)